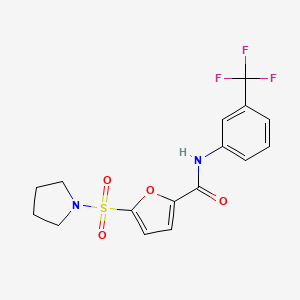

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Description

5-(Pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a pyrrolidin-1-ylsulfonyl group at the 5-position and a 3-(trifluoromethyl)phenyl moiety at the N-position. The trifluoromethyl group on the phenyl ring increases lipophilicity, which may improve membrane permeability but could reduce aqueous solubility.

Properties

IUPAC Name |

5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSWNLHCHHGBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a pyrrolidine sulfonyl moiety. Its molecular formula is , and it has a molecular weight of 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-proliferative activity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Anti-Cancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxic effects in breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines, leading to apoptosis through disruption of microtubule dynamics .

- In a study involving MDA-MB-231 cells, it was observed that the compound induced G2/M arrest and activated apoptotic pathways, including the caspase cascade .

-

Mechanism of Action :

- The mechanism appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for mitosis. This results in cell cycle arrest and subsequent apoptosis .

- Additionally, it activates c-Jun N-terminal kinase (JNK), which plays a crucial role in mediating apoptotic signals .

- Structure-Activity Relationship (SAR) :

Data Tables

The following table summarizes key studies on the biological activity of this compound:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10.5 | Tubulin disruption | |

| MDA-MB-231 | 8.2 | JNK activation | |

| HCT-116 | 15.0 | Apoptosis induction |

Case Studies

- Combination Therapy : A study explored the synergistic effects of this compound combined with doxorubicin in treating Claudin-low breast cancer subtypes, showing enhanced efficacy compared to either agent alone .

- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for development as an anti-cancer therapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Electron-Withdrawing Groups: The target compound’s pyrrolidinylsulfonyl group contrasts with nitro () and cyano () substituents. Sulfonamides generally enhance metabolic stability compared to nitro groups, which are prone to reduction .

- Aromatic Substituents : The 3-(trifluoromethyl)phenyl group offers steric bulk and lipophilicity, whereas ’s compound uses a fluorinated phenyl ring with a piperazinyl-alkyne group, likely improving solubility and kinase binding .

Key Observations :

- The target compound’s synthesis likely parallels sulfonylation methods in and , where pyrrolidine reacts with a sulfonyl chloride intermediate.

- High-purity purification techniques (e.g., reverse-phase HPLC in ) are critical for structurally complex analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Piperidine/piperazine-containing analogs () exhibit improved solubility due to basic nitrogen atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.